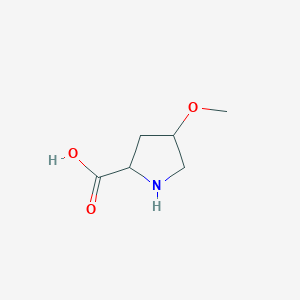

4-Methoxypyrrolidine-2-carboxylic acid

Description

Structural Features and Stereochemical Considerations in Pyrrolidine-2-carboxylic Acid Frameworks

The stereochemistry at both the C2 and C4 positions gives rise to four possible stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S). Each of these diastereomers possesses a unique spatial arrangement, which can lead to distinct interactions with other molecules, a critical aspect in fields such as medicinal chemistry and catalysis. nih.gov The synthesis of stereoisomerically pure forms of 4-substituted prolines is a significant focus of synthetic organic chemistry. mdpi.com

Table 1: Structural and Chemical Properties of (2S,4S)-4-Methoxypyrrolidine-2-carboxylic acid

| Property | Value |

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

| Stereoisomers | (2S,4S), (2R,4R), (2S,4R), (2R,4S) |

| Key Functional Groups | Carboxylic Acid, Secondary Amine, Ether (Methoxy) |

| CAS Number | 75176-22-6 (for 2S,4S isomer) |

Note: Data sourced from commercial supplier information. cymitquimica.com

Academic Context and Research Trajectories of Pyrrolidine (B122466) Derivatives in Advanced Organic Chemistry

Pyrrolidine derivatives are of profound interest in advanced organic chemistry due to their prevalence in natural products, pharmaceuticals, and their utility as versatile synthetic intermediates. mdpi.com The rigid, cyclic structure of the pyrrolidine core makes it an invaluable scaffold for the design of conformationally constrained peptides and peptidomimetics. nih.govnih.gov The introduction of substituents, such as the methoxy (B1213986) group in 4-Methoxypyrrolidine-2-carboxylic acid, allows for the modulation of properties like lipophilicity and hydrogen bonding capacity, which are critical for biological activity. nih.gov

Research into 4-substituted prolines is driven by their potential to influence peptide and protein structure and function. nih.gov For instance, the incorporation of such modified amino acids can stabilize or destabilize specific secondary structures, such as β-turns or polyproline helices. nih.gov This has significant implications for drug design, where precise control over molecular conformation is paramount for achieving desired therapeutic effects. nih.gov

A key research trajectory involves the stereoselective synthesis of these compounds. One reported method for a related derivative, N-Acetyl-(2S,4S)-4-methoxyproline Methyl Ester, involves the methylation of the corresponding 4-hydroxyproline (B1632879) derivative. nih.gov This suggests that a plausible synthetic route to this compound could start from a readily available 4-hydroxyproline precursor. A patent for a similar compound, (2S,4S)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl pyrrolidine, describes a process involving the catalytic hydrogenation of a dihydro-1H-pyrrole precursor, indicating another potential avenue for its synthesis. google.com

Table 2: Selected Research Highlights on Substituted Pyrrolidine-2-carboxylic Acids

| Research Focus | Key Findings | Potential Implications for this compound |

| Conformational Analysis of 4-Substituted Prolines | The nature and stereochemistry of the 4-substituent dictate the pyrrolidine ring pucker and the cis/trans isomerism of the preceding peptide bond. nih.gov | The methoxy group in this compound is expected to influence its conformational preferences, making it a valuable tool for peptide and protein engineering. |

| Stereoselective Synthesis | Development of synthetic routes to access enantiomerically pure 4-substituted prolines, often starting from chiral pool materials like hydroxyproline (B1673980). mdpi.com | Establishes a foundation for the efficient and stereocontrolled synthesis of the different stereoisomers of this compound. |

| Applications in Medicinal Chemistry | 4-substituted prolines are incorporated into bioactive peptides to enhance stability, receptor affinity, and selectivity. nih.gov | This compound could be utilized as a building block to create novel therapeutic agents with improved pharmacological profiles. |

Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-10-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXKXUOGQKYKTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(NC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Methoxypyrrolidine 2 Carboxylic Acid and Its Stereoisomers

Strategies for Stereoselective Synthesis

Asymmetric Synthesis Routes Utilizing Chiral Precursorsmdpi.com

One of the most direct methods for synthesizing specific stereoisomers of 4-methoxypyrrolidine-2-carboxylic acid involves starting with a molecule that already contains some of the required stereochemical information. This "chiral pool" approach leverages the abundance of naturally occurring chiral molecules.

A prominent chiral precursor for this purpose is 4-hydroxy-L-proline, a naturally occurring amino acid. mdpi.commdpi.com This starting material already possesses the desired (2S) stereocenter at the carboxylic acid position and a hydroxyl group at the C4 position, which can be readily converted to the target methoxy (B1213986) group. The synthesis typically begins with the protection of the nitrogen atom, commonly with a tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions. mdpi.comuitm.edu.my The hydroxyl group of N-Boc-4-hydroxy-L-proline can then be methylated. A standard procedure for this is the Williamson ether synthesis, where the alcohol is deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide, which then reacts with a methylating agent such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). This sequence allows for the synthesis of specific diastereomers, such as (2S,4R)- and (2S,4S)-4-methoxypyrrolidine-2-carboxylic acid, depending on the stereochemistry of the starting 4-hydroxyproline (B1632879).

Table 1: Synthesis via Chiral Precursor

| Step | Reagent | Purpose |

|---|---|---|

| 1 | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-protection of 4-hydroxy-L-proline |

| 2 | Sodium Hydride (NaH) | Deprotonation of the C4-hydroxyl group |

| 3 | Methyl Iodide (CH₃I) | Methylation to form the methoxy ether |

This approach is highly efficient as the key stereocenters are already set by the precursor molecule, minimizing the need for complex stereocontrol in subsequent steps. mdpi.com

Chiral Auxiliary-Mediated Approaches to Enantiopure 4-Methoxypyrrolidine-2-carboxylic Acidwikipedia.orgsigmaaldrich.com

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a non-chiral substrate to direct a stereoselective reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. This strategy is particularly useful for building the pyrrolidine (B122466) ring from acyclic precursors with high stereocontrol.

While often considered just a protecting group, the N-Boc (tert-butoxycarbonyl) group plays a significant role in stereochemical control during the synthesis of pyrrolidine derivatives. In the context of modifying a pre-existing pyrrolidine ring, the bulky Boc group can restrict the conformational flexibility of the ring. This conformational locking influences the trajectory of incoming reagents, leading to a preference for addition from the less sterically hindered face of the molecule. For instance, when functionalizing a pyrrolidinone precursor derived from N-Boc-protected amino acids, the Boc group can direct alkylations or reductions to occur with high diastereoselectivity. uitm.edu.my This principle is crucial when building or modifying the pyrrolidine skeleton to install the C4-methoxy group stereoselectively. nih.gov

Several classes of chiral auxiliaries have proven effective in the asymmetric synthesis of amino acids and their derivatives, with methodologies directly applicable to the synthesis of this compound precursors.

Oxazolidinones: Evans' oxazolidinone auxiliaries are powerful tools for controlling stereochemistry in alkylation and aldol (B89426) reactions. wikipedia.orgsigmaaldrich.com In a potential synthesis, an oxazolidinone derived from a chiral amino alcohol is acylated with a fragment that will become part of the pyrrolidine ring. The bulky substituent on the oxazolidinone (e.g., isopropyl or phenyl) effectively shields one face of the resulting enolate, forcing an incoming electrophile (like a precursor to the C4-methoxy group) to add from the opposite face with high diastereoselectivity. researchgate.net This method allows for the creation of a key C-C or C-O bond with a defined stereochemistry in an acyclic precursor, which is then cyclized to form the pyrrolidine ring.

Pseudoephedrine: Pseudoephedrine can be used as a chiral auxiliary by forming a chiral amide with a carboxylic acid. nih.govharvard.edu The enolate of this amide maintains a rigid, chelated conformation due to the interaction between the lithium cation, the enolate oxygen, and the auxiliary's hydroxyl group. This rigid structure directs alkylating agents to attack from a specific trajectory, leading to high diastereoselectivity in the formation of a new stereocenter. nih.gov The resulting product can be cleaved to reveal a chiral carboxylic acid, which can then be elaborated into the target pyrrolidine structure.

SAMP/RAMP Analogs: The SAMP/RAMP hydrazone method, developed by Enders, is used for the asymmetric α-alkylation of aldehydes and ketones. wikipedia.orgmit.edu (S)-1-amino-2-methoxypyrrolidine (SAMP) or its (R)-enantiomer (RAMP) is reacted with a ketone or aldehyde to form a chiral hydrazone. orgsyn.org Deprotonation with a strong base like lithium diisopropylamide (LDA) forms a rigid azaenolate, which then reacts with an electrophile with excellent stereocontrol. researchgate.net The resulting alkylated hydrazone can be cleaved by ozonolysis to reveal the α-substituted carbonyl compound. This method could be used to generate a chiral fragment containing the C4-methoxy group, which is then incorporated into the final pyrrolidine ring via subsequent reactions.

Table 2: Overview of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Key Reaction Type | Mechanism of Stereocontrol |

|---|---|---|

| Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | Steric shielding of one enolate face by the auxiliary's substituent. wikipedia.org |

| Pseudoephedrine | Asymmetric Alkylation | Formation of a rigid, chelated enolate structure that directs electrophilic attack. nih.gov |

| SAMP/RAMP | Asymmetric α-Alkylation of Carbonyls | Formation of a conformationally locked azaenolate that controls electrophile trajectory. wikipedia.org |

Catalytic Asymmetric Synthesis Techniquesrsc.org

Asymmetric catalysis offers an elegant and atom-economical approach to creating chiral molecules. In this strategy, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For the synthesis of this compound, organocatalysis and transition-metal catalysis are particularly relevant.

For example, proline and its derivatives can themselves act as organocatalysts. A proline-catalyzed asymmetric Michael addition could be envisioned where a nucleophile adds to an α,β-unsaturated carbonyl compound to create a key intermediate for the pyrrolidine ring. mdpi.com Another powerful approach is the catalytic asymmetric [3+2] cycloaddition. Here, an azomethine ylide (a 1,3-dipole) reacts with a dipolarophile (like an alkene bearing a methoxy group). The reaction is guided by a chiral metal complex (e.g., based on silver or copper) ligated with a chiral ligand, which controls the facial selectivity of the cycloaddition, thereby setting the relative and absolute stereochemistry of the newly formed pyrrolidine ring.

Diastereoselective Cyclization Strategies for Pyrrolidine Ring Formationrsc.org

The final ring-forming step can also be a point of stereochemical control. In a diastereoselective cyclization, the stereocenters already present in an acyclic precursor influence the stereochemical outcome of the ring closure. For instance, an acyclic precursor with stereocenters established via a chiral auxiliary or catalytic method can be designed to preferentially form one diastereomer of the cyclic product over others.

An intramolecular Michael addition is a common strategy. An acyclic precursor containing a nucleophilic nitrogen and an α,β-unsaturated ester can be induced to cyclize. The existing stereocenters in the molecule will favor a transition state that minimizes steric interactions, leading to the formation of the pyrrolidine ring with a predictable diastereoselectivity at the newly formed stereocenters. Similarly, intramolecular N-H insertion reactions of metallocarbenes can be used to construct the pyrrolidine ring with a high degree of stereocontrol dictated by the precursor's existing chirality. researchgate.net

Functional Group Interconversions and Transformations in this compound Synthesis

Functional group interconversions (FGIs) are crucial for introducing and modifying the key functionalities of this compound. These transformations allow for the strategic manipulation of precursor molecules to install the methoxy and carboxylic acid groups at the desired positions and with the correct stereochemistry.

The introduction of a methoxy group onto the pyrrolidine ring is often accomplished through nucleophilic substitution reactions. In these reactions, a methoxide (B1231860) source acts as the nucleophile, displacing a suitable leaving group on the pyrrolidine precursor.

One common approach involves the use of a precursor such as a 4-hydroxypyrrolidine derivative. The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic attack by a methoxide anion. The choice of solvent and reaction conditions is critical to ensure the desired stereochemical outcome, particularly at the C4 position. For instance, the reaction of 2-methoxy-3-nitrothiophen with pyrrolidine has been studied to understand the kinetics of nucleophilic substitution on heterocyclic rings. Computational studies have also been employed to investigate the mechanism of nucleophilic aromatic substitution of pyrrolidine on thiophene derivatives, providing insights into the reaction pathways and transition states. nih.govresearchgate.net

Table 1: Examples of Nucleophilic Substitution for Methoxy Group Introduction

| Precursor | Reagent | Leaving Group | Product |

| (2S,4R)-4-Hydroxypyrrolidine-2-carboxylate | 1. TsCl, Pyridine (B92270) 2. NaOMe, MeOH | Tosylate | (2S,4S)-4-Methoxypyrrolidine-2-carboxylate |

| (2S,4S)-4-Bromopyrrolidine-2-carboxylate | NaOMe, MeOH | Bromide | (2S,4R)-4-Methoxypyrrolidine-2-carboxylate |

Oxidation: A common strategy for forming the carboxylic acid is the oxidation of a primary alcohol. britannica.comchemguide.co.uk For example, a precursor such as (4-methoxy-pyrrolidin-2-yl)methanol can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to yield the corresponding carboxylic acid. britannica.com The choice of oxidant and reaction conditions must be carefully selected to avoid over-oxidation or side reactions.

Hydrolysis: Alternatively, the carboxylic acid can be generated through the hydrolysis of a corresponding ester or nitrile derivative. britannica.comchemguide.co.uk For instance, a methyl or ethyl ester of this compound can be hydrolyzed under acidic or basic conditions to afford the free acid. britannica.comgoogle.com This method is particularly useful in the final steps of a synthesis, as esters often serve as protecting groups for carboxylic acids during earlier transformations. The hydrolysis of pyrrolidone carboxylic acid to glutamic acid is a well-established industrial process. google.com

Modification: Once formed, the carboxylic acid moiety can be further modified. For example, it can be converted to an amide by reaction with an amine, a transformation often utilized in the synthesis of more complex drug molecules. nih.gov

Table 2: Methods for Carboxylic Acid Moiety Formation

| Precursor | Method | Reagents | Product |

| (4-Methoxy-pyrrolidin-2-yl)methanol | Oxidation | KMnO4, NaOH, H2O | This compound |

| Methyl 4-methoxypyrrolidine-2-carboxylate | Hydrolysis | LiOH, H2O/THF | This compound |

| 4-Methoxy-pyrrolidine-2-carbonitrile | Hydrolysis | HCl (aq), heat | This compound |

Retrosynthetic Analysis for the Design of this compound Derivatives

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules like derivatives of this compound. lkouniv.ac.in This approach involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of logical "disconnections". lkouniv.ac.inslideshare.netstudysmarter.co.uk

The application of disconnection principles to pyrrolidine architectures often focuses on breaking the C-N and C-C bonds of the heterocyclic ring. A common and effective strategy for synthesizing pyrrolidines is the [3+2] cycloaddition reaction, which involves the reaction of an azomethine ylide with an alkene. nih.gov This approach allows for the direct construction of the five-membered ring with control over the stereochemistry of the newly formed chiral centers. nih.gov

Another key disconnection involves breaking the C-N bond, which can correspond to a forward reaction of intramolecular cyclization of an amino alcohol or amino halide. The synthesis of pyrrolidine derivatives through multicomponent reactions (MCRs) has also emerged as an efficient strategy. researchgate.net

During retrosynthetic analysis, the target molecule is broken down into idealized fragments called synthons. chemistnotes.comeducationsource.in These synthons are not actual reagents but rather represent the required nucleophilic or electrophilic character at a particular position. For each synthon, a corresponding synthetic equivalent, which is a real chemical reagent, must be identified. chemistnotes.com

For the synthesis of a this compound derivative, a key disconnection across the C2-C3 and N1-C5 bonds might lead to an azomethine ylide synthon and an alkene synthon. The synthetic equivalent for the azomethine ylide could be generated in situ from the reaction of an amino acid ester (like glycine methyl ester) and an aldehyde. The alkene synthetic equivalent would be a substituted acrylate or maleate, which would introduce the desired functionality at the C4 position.

Table 3: Synthons and Synthetic Equivalents in Pyrrolidine Synthesis

| Synthon | Type | Synthetic Equivalent |

| Azomethine Ylide | 1,3-dipole | Imine of an α-amino acid ester |

| Substituted Alkene | Dipolarophile | Methyl acrylate, Maleimides |

| Aminoalkyl Cation | Electrophile | γ-Haloamine |

| Enolate Anion | Nucleophile | Lithium enolate of a ketone or ester |

The design of multi-step synthetic pathways for complex molecules containing the this compound scaffold requires careful strategic planning. nih.govibm.com The retrosynthetic analysis provides a roadmap, but the forward synthesis must consider factors such as protecting group strategy, stereochemical control, and the compatibility of functional groups.

A potential multi-step synthesis could begin with a commercially available starting material like 4-hydroxy-L-proline. The synthesis would then involve:

Protection: Protection of the carboxylic acid and the amine functionalities.

Methoxy Group Introduction: Conversion of the hydroxyl group to a methoxy group via nucleophilic substitution, as described in section 2.2.1.

Deprotection: Selective removal of the protecting groups to yield the target molecule.

Chemical Reactivity and Advanced Derivatization of 4 Methoxypyrrolidine 2 Carboxylic Acid

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid moiety is the primary site for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. These reactions typically involve nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by other functional groups.

Esterification Processes (e.g., Fischer and Alternative Esterification Methods)

Esterification converts the carboxylic acid group into an ester, a crucial transformation for modifying the compound's polarity and for its use as an intermediate in further synthetic steps.

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol under acidic conditions. The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in large excess, or water is removed as it is formed. orgsyn.orgnih.govluxembourg-bio.com For a substrate like 4-Methoxypyrrolidine-2-carboxylic acid, strong acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are typically employed. orgsyn.org

Alternative Esterification Methods: Due to the often-sensitive nature of complex molecules, milder methods are frequently preferred.

Steglich Esterification: This method uses a coupling agent, typically a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). libretexts.org This reaction is conducted under mild, neutral conditions, making it suitable for substrates with acid-sensitive functional groups. The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards the alcohol. libretexts.org

Alkyl Halide Reactions: The carboxylic acid can be deprotonated with a base (e.g., potassium carbonate) to form a carboxylate salt, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., iodomethane) in an Sₙ2 reaction. This method is effective for producing methyl, ethyl, or benzyl (B1604629) esters.

Table 1: Common Esterification Methods and Reagents

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄, TsOH) | Reflux | Inexpensive reagents, suitable for large scale. |

| Steglich Esterification | Alcohol, DCC or EDC, DMAP | Room Temperature, Aprotic Solvent | Mild conditions, high yields, good for sensitive substrates. libretexts.org |

| Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Room Temperature, Polar Aprotic Solvent | Avoids acidic conditions, good for simple alkyl esters. |

| Diazomethane | Diazomethane (CH₂N₂) | Room Temperature, Ether | High yield for methyl esters, but reagent is toxic and explosive. |

Amide Bond Formation Reactions

The formation of an amide bond by coupling the carboxylic acid with an amine is one of the most significant reactions of this compound, particularly in medicinal chemistry. The N-protected form of this compound is a key building block in the synthesis of Eribaxaban, a direct factor Xa inhibitor. fishersci.co.uk

Direct reaction between a carboxylic acid and an amine is generally inefficient as it leads to an acid-base reaction forming a stable salt. Therefore, the carboxylic acid must first be "activated". This is achieved using coupling reagents that convert the hydroxyl group into a better leaving group. chemguide.co.uklibretexts.org

Common classes of coupling reagents include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond. To increase efficiency and reduce side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. chemguide.co.ukreddit.com

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient activators that form active esters, leading to rapid amide bond formation with minimal side reactions. These are often used in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA). reddit.com

The general sequence involves dissolving the N-protected carboxylic acid, the amine, the coupling reagent, and any additives in a suitable aprotic solvent (e.g., DMF, DCM) to facilitate the reaction. reddit.com

Table 2: Common Reagents for Amide Bond Formation

| Reagent Class | Examples | Additive/Base | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, EDC | HOBt, Oxyma | Widely used, cost-effective; DCC produces insoluble urea (B33335) byproduct. chemguide.co.ukreddit.com |

| Uronium/Aminium Salts | HATU, HBTU | DIPEA, TEA | High efficiency, low racemization, suitable for difficult couplings. reddit.com |

| Phosphonium Salts | BOP, PyBOP | DIPEA, TEA | Effective activators, but generate carcinogenic HMPA as a byproduct. |

| Other | CDI, T3P | None/Base | CDI forms a reactive acylimidazole; T3P is a versatile and green reagent. |

Conversion to Acyl Halides

For reactions requiring a highly electrophilic carboxylic acid derivative, conversion to an acyl halide (most commonly an acyl chloride) is a standard procedure. Acyl chlorides are significantly more reactive than the parent carboxylic acid and readily react with a wide range of nucleophiles.

Common reagents for this transformation include:

Thionyl Chloride (SOCl₂): Reacts with carboxylic acids to produce the acyl chloride, with gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies purification. reddit.comnih.gov

Oxalyl Chloride ((COCl)₂): A milder reagent that also produces only gaseous byproducts (CO, CO₂, HCl). It is often used with a catalytic amount of DMF, particularly for substrates sensitive to harsher conditions. google.com

Phosphorus Halides: Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) are also effective but produce non-gaseous byproducts (e.g., POCl₃ or H₃PO₃) that must be separated from the product. reddit.com

A key consideration for this compound is the stability of the N-protecting group, if present. For instance, the acid-sensitive Boc group may be cleaved under the acidic conditions generated when using thionyl chloride or oxalyl chloride. Therefore, reaction conditions must be carefully controlled, or alternative, neutral reagents may be required.

Table 3: Reagents for Acyl Chloride Formation

| Reagent | Formula | Byproducts | Conditions |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Neat or in an inert solvent, often requires reflux. reddit.comnih.gov |

| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Inert solvent, often with catalytic DMF, milder than SOCl₂. google.com |

| Phosphorus Pentachloride | PCl₅ | POCl₃(l), HCl(g) | Solid reagent, reacts in the cold. reddit.com |

| Phosphorus Trichloride | PCl₃ | H₃PO₃(s) | Liquid reagent, less vigorous reaction. reddit.com |

Chemoselective Reduction of the Carboxylic Acid

The reduction of the carboxylic acid group to a primary alcohol provides the corresponding 4-methoxypyrrolidin-2-yl)methanol, a valuable synthetic intermediate. This transformation requires potent reducing agents due to the low electrophilicity of the carboxyl carbon.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for reducing carboxylic acids and their derivatives to alcohols. The reaction is typically carried out in an anhydrous ethereal solvent like THF or diethyl ether, followed by a careful aqueous workup to quench excess reagent and hydrolyze the resulting aluminum alkoxide salts.

Boranes: Borane (B79455) (BH₃), often used as a complex with THF (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·SMe₂), is a highly effective reagent for reducing carboxylic acids. A key advantage of borane is its chemoselectivity; it will readily reduce carboxylic acids while often leaving other functional groups like esters or amides intact.

In a relevant example, a patent describes the reduction of a pyrrolidine (B122466) derivative, (2S,4S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl pyrrolidine, where one of the ester groups is selectively reduced to a primary alcohol using sodium borohydride (B1222165) in isopropanol. While this involves an ester rather than a carboxylic acid, it demonstrates that hydride-based reagents can be used to effect this type of transformation on a substituted pyrrolidine ring system.

Table 4: Reagents for Carboxylic Acid Reduction

| Reagent | Formula | Solvent | Selectivity |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | THF, Et₂O | Very strong, reduces most carbonyls and other polar functional groups. |

| Borane-THF Complex | BH₃·THF | THF | Highly selective for carboxylic acids over many other functional groups. |

| Sodium Borohydride | NaBH₄ | Alcohols | Generally not reactive enough for carboxylic acids unless the acid is first activated. |

| Red-Al | NaAlH₂(OCH₂CH₂OCH₃)₂ | Toluene, THF | Similar reactivity to LiAlH₄ but is more soluble and thermally stable. |

Reactivity Profile of the Pyrrolidine Ring and Methoxy (B1213986) Moiety

The pyrrolidine ring itself is generally stable under many reaction conditions. The secondary amine is a nucleophilic and basic center, which is why it is typically protected during reactions at the C2-carboxyl group. The methoxy group at the C4 position also influences the ring's properties.

Nucleophilic Substitutions Involving the Methoxy Group

Direct nucleophilic substitution of the methoxy group at the C4 position of the saturated pyrrolidine ring is a synthetically challenging transformation. The C-O bond is strong, and the methoxide (B1231860) anion (CH₃O⁻) is a poor leaving group due to its high basicity. Unlike aromatic systems or allylic/benzylic positions, the sp³-hybridized carbon of the pyrrolidine ring does not offer any stabilization for a potential carbocationic intermediate (Sₙ1 pathway), and the steric environment can hinder a direct backside attack (Sₙ2 pathway).

For a substitution reaction to occur at this position, the methoxy group would typically need to be converted into a better leaving group. This is more practically achieved by starting with the analogous compound, 4-hydroxypyrrolidine-2-carboxylic acid. The hydroxyl group can be readily converted into a superior leaving group, such as a tosylate, mesylate, or triflate, which can then be displaced by a wide variety of nucleophiles. There is little evidence in the scientific literature for the direct displacement of the methoxy group on this specific scaffold under standard nucleophilic substitution conditions.

Ring Modifications and Substitutions on the Pyrrolidine Nitrogen and Carbon Framework

The pyrrolidine ring of this compound is a versatile scaffold that allows for extensive modification at both its nitrogen and carbon atoms. These modifications are crucial for altering the molecule's physical and chemical properties, often in the context of synthesizing intermediates for pharmaceuticals or creating novel chemical entities.

Substitutions on the Pyrrolidine Nitrogen:

The nitrogen atom of the pyrrolidine ring is a highly strategic point for substitution due to its nucleophilicity. nih.gov A vast majority of pyrrolidine-containing drugs approved by the U.S. Food and Drug Administration feature a substitution at this N-1 position. nih.gov A common and synthetically important modification is the introduction of a tert-butoxycarbonyl (Boc) protecting group. This is exemplified in the synthesis of (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, a key intermediate for the anticoagulant drug Eribaxaban. nih.gov The Boc group serves to protect the nitrogen during subsequent reactions and can be removed under acidic conditions when desired. Other common N-substituents include benzyl groups, acyl groups, and various alkyl chains, each imparting different properties to the molecule.

Modifications on the Carbon Framework:

The carbon skeleton of the pyrrolidine ring can also be modified to introduce new functionalities. The methoxy group at the C-4 position is itself a result of such a modification. For instance, (2R,4R)-1-(tert-butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid can be synthesized from its precursor, (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. nih.gov This conversion is typically achieved through an alkylation reaction, such as Williamson ether synthesis, using a methylating agent like methyl iodide in the presence of a strong base like sodium hydride. nih.gov Further modifications can include altering substituents at other positions on the ring to influence the molecule's conformation and biological activity. nih.gov

Interactive Data Table: Common Modifications on the Pyrrolidine Framework

| Position | Type of Modification | Reagent/Group Example | Purpose |

| N-1 | N-Acylation (Protection) | Di-tert-butyl dicarbonate (B1257347) (Boc2O) | Protects the amine during synthesis |

| N-1 | N-Alkylation | Benzyl bromide | Introduces a benzyl group |

| C-4 | O-Alkylation | Methyl iodide (CH3I) / NaH | Converts a hydroxyl to a methoxy group |

| C-2, C-3, C-5 | C-H Activation/Arylation | Palladium catalysts | Forms new carbon-carbon bonds |

Derivatization Strategies for Analytical and Synthetic Utility of this compound

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which is better suited for a specific purpose. For this compound, which is a polar amino acid derivative, derivatization is essential for enhancing its properties for chromatographic analysis and for creating new functional groups for further synthesis.

Gas chromatography (GC) is a powerful analytical technique, but it requires analytes to be volatile and thermally stable. sigmaaldrich.comazolifesciences.com Due to its polar carboxylic acid and secondary amine groups, this compound exhibits strong intermolecular hydrogen bonding, making it non-volatile. Silylation is a robust derivatization technique that replaces the active hydrogen atoms in these functional groups with a nonpolar trimethylsilyl (B98337) (TMS) group. gcms.czphenomenex.com This process reduces the compound's polarity and boiling point, making it amenable to GC analysis. phenomenex.com

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.com Often, a catalyst such as trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating agent, especially for sterically hindered groups. phenomenex.com The reaction is typically carried out in an aprotic solvent. phenomenex.com The resulting trimethylsilyl ester and trimethylsilyl amine derivatives are significantly more volatile and produce better peak shapes in GC analysis. sigmaaldrich.com

Interactive Data Table: Common Silylating Agents for Amino Acids

| Reagent Abbreviation | Full Name | Target Groups | Key Features |

| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | -COOH, -NH, -OH, -SH | Highly reactive, volatile byproducts |

| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | -COOH, -NH, -OH, -SH | Most volatile TMS amide byproduct |

| MTBSTFA | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | -COOH, -NH, -OH, -SH | Forms TBDMS derivatives, more stable to hydrolysis than TMS derivatives sigmaaldrich.com |

| TMCS | Trimethylchlorosilane | -OH, -NH | Often used as a catalyst with other reagents phenomenex.com |

Acylation is another effective method to increase the volatility of polar compounds like this compound for GC analysis. gcms.cz This process involves converting the primary or secondary amine and hydroxyl groups into amides and esters, respectively, by reacting them with a carboxylic acid derivative. gcms.cz For amino acids, a two-step derivatization is common, where the carboxylic acid is first esterified (e.g., methylation) followed by acylation of the amine group. sigmaaldrich.com

Acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) are frequently used. sigmaaldrich.com The introduction of fluorine atoms into the derivative significantly increases its volatility. sigmaaldrich.com Furthermore, these perfluoroacyl derivatives are highly responsive to electron capture detectors (ECD), which can greatly enhance detection sensitivity for trace-level analysis. The reaction typically proceeds rapidly and yields stable derivatives suitable for chromatography.

For synthetic purposes, the carboxylic acid group of this compound can be transformed into an amine functionality. This conversion opens up a wide range of subsequent chemical modifications. A common strategy involves activating the carboxylic acid and then coupling it with a suitably protected diamine.

For instance, the carboxylic acid can be activated using a water-soluble carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC). The activated acid can then react with a mono-protected diamine, such as N-Boc-ethylenediamine, to form a stable amide bond. The final step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions (e.g., with trifluoroacetic acid), yielding a primary amine functionality at the end of the newly introduced side chain. This transformation effectively converts the carboxylic acid into a nucleophilic amine, ready for further coupling reactions.

Optimizing derivatization requires a careful selection of reagents and reaction conditions to ensure high yield, stability, and suitability for the intended application.

For analytical derivatization , especially for liquid chromatography-mass spectrometry (LC-MS), reagents are designed not only to improve chromatographic behavior but also to enhance ionization efficiency. Advanced reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) react with both primary and secondary amines to form highly stable and fluorescent derivatives, allowing for sensitive detection. researchgate.net For GC analysis, the combination of silylating agents (e.g., BSTFA) with a catalyst (e.g., 1% TMCS) in a polar aprotic solvent like pyridine (B92270) or acetonitrile (B52724) is a common optimized condition for comprehensive silylation of both the amine and carboxylic acid groups. sigmaaldrich.com

For synthetic transformations , the direct conversion of carboxylic acids to amides can be facilitated by borate (B1201080) ester reagents like B(OCH₂CF₃)₃, which activate the carboxylic acid and allow the reaction to proceed under milder conditions than traditional thermal methods. acs.orgyoutube.com In the context of transforming the carboxylic acid to an amine, the efficiency of EDAC-mediated coupling can be improved by including N-hydroxysulfosuccinimide (Sulfo-NHS) in the reaction mixture. Sulfo-NHS stabilizes the reactive intermediate, increasing the yield of the final amide conjugate and minimizing side reactions.

Interactive Data Table: Advanced Reagents and Their Applications

| Reagent/System | Application | Function |

| AQC | LC-Fluorescence/MS Analysis | Derivatizes primary and secondary amines to stable, fluorescent products researchgate.net |

| EDAC / Sulfo-NHS | Synthetic Amide Coupling | Activates carboxylic acid and stabilizes intermediate for efficient coupling acs.org |

| B(OCH₂CF₃)₃ | Synthetic Amide Formation | Lewis acid catalyst for direct amidation of carboxylic acids and amines acs.org |

| BSTFA + 1% TMCS | GC Analysis | Potent silylating mixture for comprehensive derivatization sigmaaldrich.com |

Mechanistic Investigations and Reaction Dynamics of 4 Methoxypyrrolidine 2 Carboxylic Acid Chemistry

Detailed Reaction Pathway Elucidation

The chemical behavior of 4-Methoxypyrrolidine-2-carboxylic acid is primarily dictated by the functional groups present: a secondary amine (often protected), a carboxylic acid, and a methoxy (B1213986) ether. The reaction pathways can be categorized based on transformations involving these groups.

A principal synthetic route to this compound and its derivatives involves the O-methylation of a corresponding 4-hydroxyproline (B1632879) precursor. This transformation is a classic example of the Williamson ether synthesis. The reaction typically proceeds in several key steps:

Protection of the Amine: The secondary amine of the pyrrolidine (B122466) ring is typically protected to prevent it from interfering with subsequent steps. A common protecting group is the tert-butoxycarbonyl (Boc) group.

Deprotonation: The hydroxyl group at the C4 position is deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic alkoxide ion. This step generates hydrogen gas as a byproduct.

Nucleophilic Substitution: The resulting alkoxide acts as a nucleophile and attacks an electrophilic methyl source, most commonly methyl iodide (CH₃I). This occurs via a bimolecular nucleophilic substitution (SN2) mechanism. The alkoxide performs a backside attack on the methyl iodide, displacing the iodide leaving group in a single, concerted step.

Deprotection: If the final acid is desired, the protecting group on the nitrogen is removed, often under acidic conditions.

Beyond its synthesis, the carboxylic acid moiety can undergo a variety of well-established transformations. For instance, under acidic conditions with an alcohol, it can be converted to an ester via Fischer esterification. It can also be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Stereochemical Outcome Determinants in Synthetic Transformations

The pyrrolidine ring of this compound contains at least two stereocenters (at C2 and C4), making stereocontrol a paramount consideration in its synthesis and reactions.

The primary determinant of the compound's stereochemistry is the configuration of the starting material. Syntheses frequently begin with a specific stereoisomer of 4-hydroxyproline, which is readily available from the "chiral pool" of natural amino acids. For example, the synthesis of (2R, 4R)-4-Methoxypyrrolidine-2-carboxylic acid starts from (2R, 4R)-4-hydroxyproline.

In the O-methylation reaction pathway described above, the stereochemical integrity of the chiral centers at C2 and C4 is preserved. This is because the reaction occurs at the oxygen atom of the C4 hydroxyl group and does not involve the breaking or forming of any bonds directly at these stereocenters. The SN2 reaction causes an inversion of configuration at the electrophilic carbon of the methylating agent, but this has no effect on the stereochemistry of the pyrrolidine ring.

In contrast, reactions that do involve transformations at the stereocenters require careful control to achieve the desired outcome. For instance, if a ketone were present at the C4 position, its reduction to an alcohol could lead to a mixture of diastereomers. The choice of reducing agent and reaction conditions would be critical in directing the stereochemical outcome, often governed by factors like steric hindrance (e.g., Felkin-Anh model) where the incoming hydride attacks from the less hindered face. The development of stereoselective synthesis methods for various pyrrolidine derivatives is an active area of research, often employing chiral catalysts or auxiliaries to control the formation of new stereocenters.

Kinetic and Thermodynamic Aspects of Reactivity

The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control, depending on the reaction conditions. This distinction is crucial when competing reaction pathways can lead to different products.

Kinetic Control: At lower temperatures with short reaction times, the major product is the one that is formed fastest. This "kinetic product" corresponds to the reaction pathway with the lowest activation energy (Ea). These reactions are typically irreversible under the conditions used.

Thermodynamic Control: At higher temperatures with longer reaction times, the system can reach equilibrium. The major product is the most stable one, regardless of how quickly it is formed. This "thermodynamic product" has the lowest Gibbs free energy (G).

The Williamson ether synthesis used to prepare the 4-methoxy group is a classic example of a reaction typically under kinetic control. The deprotonation with a strong base like NaH is effectively irreversible, and the subsequent SN2 reaction proceeds rapidly without establishing an equilibrium with the starting materials.

In hypothetical reactions, such as the deprotonation of a ketone derivative of the pyrrolidine ring, the principles of kinetic and thermodynamic control would be critical. Deprotonation at the less sterically hindered α-carbon would be kinetically favored, leading to the "kinetic enolate." In contrast, allowing the system to equilibrate would favor the more substituted, and thus more stable, "thermodynamic enolate."

The table below summarizes the key differences between kinetically and thermodynamically controlled reactions.

| Aspect | Kinetic Control | Thermodynamic Control |

|---|---|---|

| Reaction Conditions | Low temperature, short reaction time | High temperature, long reaction time |

| Reversibility | Irreversible or quasi-irreversible | Reversible |

| Determining Factor | Rate of formation (lowest activation energy) | Product stability (lowest Gibbs free energy) |

| Major Product | Forms fastest | Most stable |

Role of Solvents and Catalysts in Reaction Selectivity

The choice of solvents and catalysts is instrumental in directing the efficiency and selectivity of reactions involving this compound.

In the Williamson ether synthesis for O-methylation, the solvent plays a critical role. Polar aprotic solvents like tetrahydrofuran (B95107) (THF) are commonly employed. THF is effective because it can dissolve the alkoxide salt intermediate but does not strongly solvate the nucleophilic oxygen atom. Protic solvents, like water or ethanol, would form strong hydrogen bonds with the alkoxide, creating a "solvent cage" that would stabilize the nucleophile and increase the activation energy for the SN2 reaction, thereby slowing it down. The use of a strong, non-nucleophilic base like NaH serves as a reagent to initiate the reaction rather than a catalyst.

The pyrrolidine scaffold itself, particularly the proline core, is renowned in the field of organocatalysis. Proline and its derivatives can catalyze a range of asymmetric reactions, such as aldol (B89426) and Mannich reactions. It is plausible that this compound could function as an organocatalyst. In such a role, the carboxylic acid group would be crucial for activating substrates through hydrogen bonding and facilitating proton transfer in the transition state, which is a key factor in achieving stereocontrol. The 4-methoxy group, being less sterically demanding and electronically different from a hydroxyl group, could modify the catalyst's solubility and conformational preferences, potentially tuning its activity and selectivity.

The table below outlines the general roles of different solvent and catalyst types in relevant organic transformations.

| Type | Example | Typical Role in Relevant Reactions |

|---|---|---|

| Polar Aprotic Solvent | THF, DMSO, Acetonitrile (B52724) | Favors SN2 reactions by solvating cations while leaving anions (nucleophiles) highly reactive. |

| Polar Protic Solvent | Water, Ethanol, Methanol | Favors SN1 reactions by stabilizing carbocation intermediates and solvating both cations and anions. Can hinder SN2 nucleophiles. |

| Strong Base (Reagent) | Sodium Hydride (NaH) | Used stoichiometrically to deprotonate alcohols to form highly reactive nucleophiles (alkoxides). |

| Acid Catalyst | H₂SO₄, TsOH | Used in catalytic amounts to protonate carbonyls (e.g., in Fischer esterification), making them more electrophilic. |

| Organocatalyst | L-Proline, Pyrrolidine Derivatives | Forms transient enamines or iminium ions with substrates to facilitate asymmetric bond formation (e.g., Aldol, Mannich reactions). |

Computational Chemistry and Theoretical Characterization of 4 Methoxypyrrolidine 2 Carboxylic Acid

Quantum Chemical Studies of Molecular Structure and Conformation

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are a standard approach for determining the three-dimensional structure and conformational landscape of a molecule. For 4-Methoxypyrrolidine-2-carboxylic acid, such studies would involve geometry optimization to find the most stable arrangement of its atoms in space. This would provide precise data on bond lengths, bond angles, and dihedral angles.

Different stereoisomers and conformers (e.g., due to the puckering of the pyrrolidine (B122466) ring or the orientation of the methoxy (B1213986) and carboxylic acid groups) could be investigated to determine their relative stabilities. The results of these calculations are fundamental for understanding the molecule's physical and chemical behavior.

Prediction of Reactivity and Mechanistic Pathways through Computational Modeling

Computational modeling can predict how this compound might react with other chemical species. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various hypothetical reactions. This allows for the elucidation of reaction mechanisms at a molecular level.

For instance, computational studies could explore its reactivity as an amino acid derivative, investigating its potential role in peptide synthesis or as a ligand for metal complexes. The influence of the methoxy group on the reactivity of the pyrrolidine ring and the carboxylic acid function could be a key area of investigation.

Simulations of Spectroscopic Properties (e.g., Vibrational, Electronic)

Computational methods are adept at simulating various types of spectra, which can aid in the experimental characterization of a compound. For this compound, theoretical vibrational spectra (Infrared and Raman) could be calculated. These simulations predict the frequencies and intensities of molecular vibrations, which can be compared with experimental data to confirm the structure and identify characteristic functional groups.

Similarly, electronic spectra (UV-Vis) can be simulated to understand the electronic transitions within the molecule. This provides insights into its color, photostability, and electronic structure.

Analysis of Electronic Descriptors (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic properties of a molecule are crucial to its reactivity and intermolecular interactions. Computational analysis of this compound would involve the calculation of various electronic descriptors.

The Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons, highlighting regions susceptible to nucleophilic or electrophilic attack.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. This map identifies electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to understanding non-covalent interactions, such as hydrogen bonding and docking with biological macromolecules.

Conformational Dynamics and Stability via Molecular Dynamics Simulations

These simulations can be performed in various environments, such as in a vacuum or in the presence of solvent molecules, to understand how the environment affects the molecule's behavior. The insights gained from MD simulations are valuable for understanding how the molecule might behave in a real-world biological or chemical system.

Utility of 4 Methoxypyrrolidine 2 Carboxylic Acid As a Versatile Synthetic Intermediate

Application as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of 4-methoxypyrrolidine-2-carboxylic acid makes it an excellent building block for asymmetric synthesis, where the goal is to create a specific stereoisomer of a target molecule. The compound exists in distinct chiral forms, such as (2S,4S) and (2R,4R), which serve as templates to control the stereochemical outcome of chemical reactions.

Table 1: Conformational Influence of 4-Substituted Prolines

| Compound | 4-Position Substituent | Preferred Ring Pucker | Impact on Preceding Peptide Bond |

| (2S,4R)-4-Hydroxyproline (Hyp) | -OH (R configuration) | Cγ-exo | Stabilizes trans conformation |

| (2S,4S)-4-Hydroxyproline (hyp) | -OH (S configuration) | Cγ-endo (distorted) | Stabilizes trans via H-bond |

| (2S,4S)-4-Methoxyproline (mop) | -OCH₃ (S configuration) | Cγ-endo (prototypical) | Restores typical Cγ-endo pucker |

Incorporation into Complex Pyrrolidine-Based Scaffolds

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a valuable starting material for incorporating this functionalized scaffold into larger, more complex molecules. Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, allows for sequential chemical modifications to build intricate molecular frameworks.

Patents in the field of medicinal chemistry provide concrete examples of its application. For instance, derivatives of (2S,4R)-4-methoxypyrrolidine-2-carboxylic acid have been used as key intermediates in the synthesis of complex amino pyrimidine (B1678525) derivatives, which are often explored for therapeutic applications. The pyrrolidine unit is integrated into the target molecule, forming a core part of its final structure and influencing its pharmacological properties.

Role in the Construction of Peptidomimetic Structures and Structural Analogs

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability or oral bioavailability. This compound is an effective tool for creating such molecules because it is a non-natural analog of proline and hydroxyproline (B1673980), which are key amino acids in many biologically important peptides, like collagen.

When incorporated into a peptide chain, this compound can induce specific secondary structures. For example, studies on collagen model peptides have demonstrated that (2S,4S)-4-methoxyproline residues significantly enhance the conformational stability of the collagen triple helix, even more so than the naturally occurring (2S,4R)-4-hydroxyproline. This stabilizing effect is attributed to the stereoelectronic influence of the 4-methoxy group, which favors a specific ring conformation that preorganizes the peptide backbone into the desired helical structure. This ability to control peptide conformation makes it a powerful building block for designing novel peptidomimetics with tailored biological functions.

Strategic Intermediate for Chemically Diverse Compound Libraries (e.g., Immunomodulatory Class)

The development of new pharmaceuticals often relies on the synthesis and screening of large collections of related molecules, known as compound libraries. This compound is a strategic starting point for generating such libraries due to the versatility of its scaffold. The pyrrolidine ring can be systematically modified at multiple positions to create a wide array of structurally diverse analogs.

A significant application of this strategy is in the discovery of immunomodulatory agents. A patent for compounds useful as immunomodulators explicitly lists this compound as a component in the design of novel therapeutic agents. google.comgoogle.com Furthermore, research into inhibitors for the CARD8 inflammasome, a component of the immune system, involved the creation of a compound library with various modifications to a proline-containing scaffold, including substitutions at the 4-position. nih.gov These examples highlight the role of this compound as a key intermediate for producing chemically diverse libraries aimed at identifying new drugs that can modulate the immune system. nih.gov

Contribution to the Formation of Metal-Organic Building Blocks

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. The organic linkers are typically polycarboxylic acids. While there are no specific, documented instances of this compound being used to create MOFs, its structure suggests potential applicability in this field.

The molecule contains a carboxylic acid group, which is the primary functional group used to coordinate with metal ions to form the framework structure. N-heterocyclic carboxylates are known to be effective linkers in MOF synthesis. The pyrrolidine nitrogen could also potentially participate in coordination or act as a functional site within the pores of the MOF. Therefore, this compound represents a potential, albeit underexplored, building block for designing novel MOFs with specific functionalities imparted by the methoxy-substituted heterocyclic ring.

Precursor in the Synthesis of Non-Natural Analogs

Non-natural amino acids are synthetic analogs of natural amino acids that are not found in proteins encoded by the genetic code. They are invaluable tools in chemical biology and drug discovery for probing protein structure and function or for creating therapeutics with enhanced properties. This compound is, by definition, a non-natural amino acid and serves as a precursor for synthesizing more complex non-natural structures.

Its primary use in this context is as a modified proline analog. As detailed in studies of collagen mimetics, replacing natural hydroxyproline with (2S,4S)-4-methoxyproline results in a non-natural peptide with significantly altered and, in this case, enhanced, structural stability. This demonstrates its role as a precursor for creating non-natural peptide analogs where the goal is to fine-tune the molecule's conformational properties and, consequently, its biological activity.

Q & A

Q. What synthetic methods are used to prepare 4-Methoxypyridine-2-carboxylic acid, and what are their yields?

The primary method involves oxidizing 4-methoxy-2-methylpyridine with potassium permanganate (KMnO₄) under acidic conditions. For example, 0.1 mol of precursor yields 47% product after purification via copper salt isolation. Key steps include maintaining 90–95°C and adjusting pH to 4 during work-up . Alternative approaches, such as continuous flow reactors, may improve scalability and yield (e.g., 70%+ yields for analogous pyridinecarboxylic acids) .

Q. How is elemental analysis applied to confirm the purity of 4-Methoxypyridine-2-carboxylic acid?

Elemental analysis (C, H, N) is critical for verifying synthetic success. Calculated values (C: 54.92%, H: 4.57%, N: 9.15%) should align closely with experimental results (C: 54.61%, H: 4.51%, N: 9.06%). Minor deviations may arise from hygroscopicity or residual solvents .

Q. What spectroscopic techniques are used to characterize this compound?

NMR spectroscopy (e.g., δ 3.85 ppm for OCH₃ and 7.4–8.3 ppm for pyridine protons) and IR spectroscopy (COOH stretch ~1700 cm⁻¹) are standard. Discrepancies between observed and predicted NMR shifts may result from solvent effects or hydrogen bonding, necessitating comparison with analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in synthesizing methoxypyridinecarboxylic acid isomers?

Regioselectivity is influenced by precursor substitution (e.g., brominated intermediates like 6-bromo-2-methylpyridine) and reaction parameters. For example, using sodium methoxide in methanol directs methoxy groups to specific positions via nucleophilic aromatic substitution. Temperature control (reflux vs. room temperature) further modulates isomer distribution .

Q. What contradictions exist between theoretical and experimental spectral data, and how are they resolved?

Discrepancies in NMR chemical shifts (e.g., pyridine protons observed at 7.4–8.3 ppm vs. predicted ranges) may arise from solvent polarity or intermolecular interactions. Researchers should validate assignments using computational methods (e.g., density functional theory) and compare with structurally similar compounds .

Q. How does 4-Methoxypyridine-2-carboxylic acid serve as a building block for complex heterocycles?

This compound is a precursor for synthesizing fused heterocycles (e.g., oxazolo-pyridines) via condensation and cyclization. For example, coupling with 4-chlorobenzaldehyde under palladium catalysis forms bioactive scaffolds with potential antimicrobial properties .

Q. What stability challenges arise during storage, and how are they mitigated?

The compound is sensitive to hydrolysis of the methoxy group under humid conditions. Recommended storage includes inert atmospheres (N₂/Ar) at −20°C. Degradation products (e.g., pyridine-2-carboxylic acid) can be monitored via HPLC with UV detection at 254 nm .

Methodological Considerations

- Synthesis Optimization : Compare batch vs. flow reactors for oxidation steps; flow systems may enhance yield and reduce reaction time .

- Analytical Validation : Use high-resolution mass spectrometry (HRMS) or X-ray crystallography to resolve structural ambiguities, especially for stereoisomers .

- Regioselectivity Control : Employ directing groups (e.g., bromine) or meta-directing solvents (e.g., DMF) to favor desired substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.